4-{[4-(2-Ethoxy-2-oxoethyl)-1,3-thiazol-2-yl]amino}-4-oxobutanoic acid
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Overview
Description
4-{[4-(2-Ethoxy-2-oxoethyl)-1,3-thiazol-2-yl]amino}-4-oxobutanoic acid is a synthetic organic compound with the molecular formula C11H14N2O5S It is characterized by the presence of a thiazole ring, an ethoxy group, and a butanoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[4-(2-Ethoxy-2-oxoethyl)-1,3-thiazol-2-yl]amino}-4-oxobutanoic acid typically involves the reaction of 2-ethoxy-2-oxoethylamine with a thiazole derivative under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane or ethanol, with the addition of a base like triethylamine to facilitate the reaction. The product is then purified using techniques such as recrystallization or column chromatography .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing large-scale purification techniques such as distillation or industrial chromatography.
Chemical Reactions Analysis
Types of Reactions
4-{[4-(2-Ethoxy-2-oxoethyl)-1,3-thiazol-2-yl]amino}-4-oxobutanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The ethoxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted thiazole derivatives.
Scientific Research Applications
4-{[4-(2-Ethoxy-2-oxoethyl)-1,3-thiazol-2-yl]amino}-4-oxobutanoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-{[4-(2-Ethoxy-2-oxoethyl)-1,3-thiazol-2-yl]amino}-4-oxobutanoic acid involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes or receptors, potentially inhibiting their activity. The compound may also interfere with cellular pathways, leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Similar Compounds
- 4-((2-Ethoxy-2-oxoethyl)amino)benzoic acid
- Benzoic acid, 4-[(2-ethoxy-2-oxoethyl)amino]-
Uniqueness
4-{[4-(2-Ethoxy-2-oxoethyl)-1,3-thiazol-2-yl]amino}-4-oxobutanoic acid is unique due to the presence of both a thiazole ring and an ethoxy group, which confer specific chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it a valuable compound for research and development .
Biological Activity
4-{[4-(2-Ethoxy-2-oxoethyl)-1,3-thiazol-2-yl]amino}-4-oxobutanoic acid (CAS No. 342022-07-5) is a compound that has garnered attention due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies, providing a comprehensive overview of its significance in medicinal chemistry.
- Molecular Formula : C11H14N2O5S
- Molecular Weight : 286.30 g/mol
- Structure : The compound features a thiazole ring and an oxobutanoic acid moiety, which are crucial for its biological activity.
Synthesis
The synthesis of thiazole derivatives, including this compound, typically involves multi-step reactions that include acylation and cyclization processes. The thiazole ring is synthesized from readily available precursors through methods that have been optimized for yield and efficiency.
Antimicrobial Properties
Research has indicated that compounds containing thiazole rings exhibit a broad spectrum of antimicrobial activities. For instance, studies have shown that derivatives of thiazoles can effectively inhibit the growth of various bacteria and fungi. The presence of the thiazole moiety in this compound suggests it may possess similar properties.
Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |
---|---|---|
E. coli | 50 μg/mL | |
S. aureus | 25 μg/mL | |
Candida albicans | 100 μg/mL |
Anticancer Activity
The anticancer potential of thiazole derivatives has been widely studied. For example, compounds with similar structures have shown to inhibit cell proliferation in various cancer cell lines such as MDA-MB-231 (breast cancer) and NUGC-3 (gastric cancer). In vitro assays demonstrated that these compounds could induce apoptosis in cancer cells.
Cell Line | IC50 (μM) | Effect | Reference |
---|---|---|---|
MDA-MB-231 | 15 | Inhibition of proliferation | |
NUGC-3 | 12 | Induction of apoptosis |
The proposed mechanism for the biological activity of this compound involves interaction with specific cellular targets:
- Inhibition of Enzymatic Activity : The compound may inhibit enzymes involved in cell division or metabolic pathways critical for microbial survival.
- Induction of Oxidative Stress : By generating reactive oxygen species (ROS), it could lead to cellular damage in pathogens or cancer cells.
- Modulation of Signaling Pathways : It may interfere with signaling pathways that regulate cell growth and apoptosis.
Study on Antimicrobial Efficacy
A study published in a peer-reviewed journal evaluated the antimicrobial effects of various thiazole derivatives, including those similar to this compound. The results indicated significant antibacterial activity against both Gram-positive and Gram-negative bacteria, reinforcing the potential use of this compound in developing new antibiotics.
Anticancer Research
Another research effort focused on the anticancer properties of thiazole derivatives demonstrated that certain modifications to the thiazole structure could enhance cytotoxicity against specific cancer cell lines. The findings suggested that further exploration into the structure–activity relationship (SAR) could yield more potent anticancer agents.
Properties
IUPAC Name |
4-[[4-(2-ethoxy-2-oxoethyl)-1,3-thiazol-2-yl]amino]-4-oxobutanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O5S/c1-2-18-10(17)5-7-6-19-11(12-7)13-8(14)3-4-9(15)16/h6H,2-5H2,1H3,(H,15,16)(H,12,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JJAIOCMKLLFZTB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=CSC(=N1)NC(=O)CCC(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>42.9 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID26731217 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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